REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[C:7]([Br:16])[N:6]=1)=[O:4].[OH-].[Na+]>CO>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][C:7]([Br:16])=[C:8]([C:12]([F:14])([F:13])[F:15])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C(C=C1N)C(F)(F)F)Br
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Name
|
|
Quantity
|
14.04 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at RT overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in water (100 ml)
|
Type
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ADDITION
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Details
|
acidifed by the addition of 5.0M HCl(aq)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate (2×75 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (50 ml), brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(C1)C(F)(F)F)Br)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |